Regioisomeric Impact on Antifungal Potency: 4‑CF₂H vs. 3‑CF₂H Pyrazole Scaffolds
In a study of difluoromethyl pyrazole derivatives, compounds based on a 4‑difluoromethylpyrazole scaffold exhibited significantly higher in vivo antifungal activity against Botrytis cinerea than their 3‑difluoromethylpyrazole counterparts. While direct data for the unsubstituted 4‑(difluoromethyl)‑1‑ethyl‑1H‑pyrazole itself are not available, the scaffold‑based analysis provides a class‑level inference regarding the importance of the 4‑position CF₂H group [1].
| Evidence Dimension | In vivo antifungal activity (% control) against Botrytis cinerea |
|---|---|
| Target Compound Data | 4‑CF₂H pyrazole acyl urea derivatives (general scaffold) achieved ~80% control |
| Comparator Or Baseline | 3‑CF₂H pyrazole acyl urea derivatives (general scaffold) achieved ~50% control |
| Quantified Difference | Approximately 30 percentage‑point improvement in control efficacy |
| Conditions | In vivo assay at 50 mg/L; Botrytis cinerea pathogen |
Why This Matters
This demonstrates that the 4‑position difluoromethyl substitution, a key feature of the target compound, is not merely an alternative but can confer a substantial advantage in antifungal efficacy, justifying its selection over 3‑substituted analogs.
- [1] Liu, X. H., et al. (2019). Synthesis, Crystal Structure, Antifungal Activity, and Docking Study of Difluoromethyl Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(10), 2707–2714. View Source
